molecular formula C12H17NO2 B13071214 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one

1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one

Cat. No.: B13071214
M. Wt: 207.27 g/mol
InChI Key: ORNPPFMIYUWDKW-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one is an organic compound that features a furan ring and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction.

    Coupling of the Rings: The final step involves coupling the furan and piperidine rings through an appropriate linker, such as an ethanone group. This can be achieved using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring may participate in π-π interactions, while the piperidine ring may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one: Similar structure but with the furan ring in a different position.

    1-(Thiophen-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one is unique due to the specific positioning of the furan and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(furan-3-yl)-2-(6-methylpiperidin-2-yl)ethanone

InChI

InChI=1S/C12H17NO2/c1-9-3-2-4-11(13-9)7-12(14)10-5-6-15-8-10/h5-6,8-9,11,13H,2-4,7H2,1H3

InChI Key

ORNPPFMIYUWDKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)C2=COC=C2

Origin of Product

United States

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